(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxynaphthalene.
Formylation: The naphthalene ring undergoes formylation to introduce a formyl group at the 2-position.
Knoevenagel Condensation: The formylated naphthalene is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives in the presence of a base, such as piperidine, to form the propenoic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-naphthoic acid.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)propanoic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of various naphthalene derivatives.
6-methoxy-2-naphthoic acid: A related compound with similar structural features.
3-(6-methoxynaphthalen-2-yl)propanoic acid: A reduced form of the target compound.
Uniqueness
(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the propenoic acid moiety allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
220914-32-9 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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